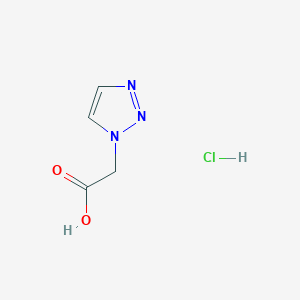

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride

Übersicht

Beschreibung

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is an organic compound. It is a white crystalline solid with high solubility in water . This compound is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent . It also acts as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that significantly accelerates reaction rates and reduces cell cytotoxicity .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which includes 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride, can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient condensation for the triazole build-up under flow conditions .Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is characterized by the presence of a 1,2,3-triazole ring, which is a structural fragment that makes compounds attractive for screening for biological activity . The 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .Chemical Reactions Analysis

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is involved in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound dramatically accelerates reaction rates and suppresses cell cytotoxicity .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be synthesized from this compound, have been used to create compounds that exhibited antifungal activity .

Antimicrobial Activity

These derivatives have also been used in the synthesis of compounds that have antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv .

Antiviral Activity

The compound has been used in the synthesis of antiviral agents, particularly against replication of influenza A and herpes simplex virus type 1 (HSV-1) .

Anticancer Activity

1H-1,2,3-triazole-4-carboxylic acid derivatives have been used in the synthesis of compounds that have shown anticancer activity against various cancer cell lines .

Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)

The compound has been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Monoacylglycerol Lipase Antagonists

The compound has been used in the synthesis of antagonists of monoacylglycerol lipase .

Sphingosine-1-phosphate Receptors Agonists and Antagonists

The compound has been used in the synthesis of agonists and antagonists of sphingosine-1-phosphate receptors .

HIV-1 Capsid Inhibitors

The synthesis and biological testing of a number of (1H-1,2,3-triazol-1-yl)acetic acid derivatives made possible their application as inhibitors of the HIV-1 capsid (HIV-1 CA) for the design of antiviral drugs on their basis .

Wirkmechanismus

- The compound may inhibit or modulate specific enzymes, affecting metabolic pathways or signaling cascades. It could interact with cell surface receptors, influencing cellular responses. By binding to proteins, it may alter their function or stability.

Result of Action

The molecular and cellular effects of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride can be diverse:

- It may inhibit cell growth or division. It could interfere with viral replication. By targeting cancer cells, it may inhibit tumor growth .

Eigenschaften

IUPAC Name |

2-(triazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c8-4(9)3-7-2-1-5-6-7;/h1-2H,3H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAZPFNKUUABPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669994 | |

| Record name | (1H-1,2,3-Triazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187582-48-4 | |

| Record name | (1H-1,2,3-Triazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)

![[2-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1452696.png)